N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a bromophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the condensation of 2-bromobenzaldehyde with cyclohexanone in the presence of ammonium acetate to form the intermediate 2-(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: N-(2-Phenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Studied for its anticancer properties, with research focusing on its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the quinazoline core facilitates the inhibition of enzymatic activity. This compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Shares the bromophenyl group but has a different core structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a quinazoline ring.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Similar in structure but with a chlorophenyl group instead of a bromophenyl group
Uniqueness: N-(2-Bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a quinazoline core and a bromophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various scientific fields.
Properties
IUPAC Name |
N-(2-bromophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-11-6-2-4-8-13(11)19-15(20)14-10-5-1-3-7-12(10)17-9-18-14/h2,4,6,8-9H,1,3,5,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPROPHHNOIJWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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